Cyclohexen-1-ylmethanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNUCRXMIKSERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclohexen 1 Ylmethanethiol
Direct Synthesis Approaches
Direct synthetic methods aim to introduce the methanethiol (B179389) group at the 1-position of the cyclohexene (B86901) ring in a minimal number of steps, often starting from readily available cyclohexene precursors.
Routes from Cyclohexene Derivatives
A plausible direct route to Cyclohexen-1-ylmethanethiol involves the initial functionalization of cyclohexene at the allylic position. One common strategy is allylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond, yielding 1-bromocyclohexene. However, to obtain the target structure, a methylene (B1212753) group needs to be present, suggesting a more suitable starting material would be methylcyclohexene or a related derivative where the methyl group can be functionalized.
A more direct precursor would be 1-methylcyclohexene. Allylic bromination of 1-methylcyclohexene with NBS would be expected to yield 1-(bromomethyl)cyclohexene. This allylic halide is a key intermediate that can then be subjected to thiolation. The success of this initial step is crucial as it sets the stage for the introduction of the sulfur functionality. The reaction conditions, such as solvent (typically non-polar, like carbon tetrachloride) and initiator, must be carefully controlled to favor the desired allylic substitution over addition to the double bond. masterorganicchemistry.compearson.com
Thiolation Reactions with Specific Agents
Once an appropriate electrophilic precursor, such as 1-(halomethyl)cyclohexene, is obtained, the thiol group can be introduced via nucleophilic substitution with a suitable thiolating agent. Several reagents are available for this purpose:
Sodium Hydrosulfide (B80085) (NaSH): This is a common and straightforward reagent for introducing a thiol group. masterorganicchemistry.com The reaction of 1-(halomethyl)cyclohexene with NaSH in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, would lead to the direct formation of this compound through an SN2 mechanism. Care must be taken to handle NaSH, as it can release toxic hydrogen sulfide (B99878) gas upon acidification. researchgate.netfemaflavor.orgacs.org
Thiourea (B124793): An alternative two-step method involves reaction with thiourea. The allylic halide first reacts with thiourea to form a stable, crystalline isothiouronium salt. This salt can be isolated and subsequently hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the desired thiol. This method is often preferred as it avoids the direct handling of volatile and odorous thiols or their salts.
Other Thiolating Agents: Other sources of sulfur nucleophiles, such as sodium thiosulfate (B1220275) (to form a Bunte salt intermediate followed by hydrolysis) or potassium thioacetate (B1230152) (followed by hydrolysis of the resulting thioester), can also be employed. These methods offer alternative pathways that might provide advantages in terms of yield, purity, or ease of handling depending on the specific substrate and reaction conditions.
Indirect Synthetic Pathways
Indirect routes to this compound typically involve the synthesis of a precursor molecule, most commonly (Cyclohexen-1-yl)methanol, followed by the conversion of the hydroxyl group into a thiol.
Precursor-Based Syntheses
The primary precursor for indirect syntheses is (Cyclohexen-1-yl)methanol. This allylic alcohol can be prepared through various methods. A common laboratory-scale synthesis involves the reduction of cyclohexene-1-carboxylic acid or its corresponding ester (e.g., ethyl cyclohexene-1-carboxylate). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) are typically used to achieve this transformation.
The synthesis of the starting carboxylic acid can be accomplished through a Diels-Alder reaction between butadiene and acrylic acid, followed by controlled hydrogenation or isomerization if necessary to place the double bond in the desired position.
Functional Group Interconversions
The conversion of the hydroxyl group of (Cyclohexen-1-yl)methanol to a thiol is a key step in these indirect pathways. This functional group interconversion can be achieved through several reliable methods.
One of the most common strategies is to convert the alcohol into a good leaving group, such as a tosylate or mesylate, which is then displaced by a sulfur nucleophile.
Via Tosylate/Mesylate Intermediates: (Cyclohexen-1-yl)methanol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction forms the corresponding (Cyclohexen-1-yl)methyl tosylate or mesylate. These sulfonates are excellent substrates for SN2 reactions. Subsequent treatment with a thiolating agent, such as sodium hydrosulfide or potassium thioacetate, displaces the tosylate or mesylate group to form the target thiol or its thioacetate precursor, which can then be hydrolyzed.
Mitsunobu Reaction: The Mitsunobu reaction offers a one-pot method for the direct conversion of the alcohol to a thioester. This reaction involves treating the alcohol with triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and thioacetic acid. The resulting thioester can then be cleaved by hydrolysis or reduction to afford the final thiol.
Using Lawesson's Reagent: While more commonly used for the thionation of carbonyl compounds, Lawesson's reagent has been reported to convert some alcohols to thiols. researchgate.netrsc.orgacs.orgcedia.edu.ecnih.gov The reaction of (Cyclohexen-1-yl)methanol with Lawesson's reagent, typically in a high-boiling solvent like toluene (B28343) or xylene, could potentially yield this compound directly, although this route may be less efficient than others for primary alcohols.
Catalytic and Green Synthesis Routes
Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methods. Several such approaches are applicable to the synthesis of this compound.
Ruthenium-Catalyzed Allylation: Ruthenium complexes have been shown to be effective catalysts for the allylation of thiols using allylic alcohols as substrates. acs.orgulisboa.ptresearchgate.net This method is highly attractive as it directly couples a thiol with an allylic alcohol, such as (Cyclohexen-1-yl)methanol, often under mild conditions and with high atom economy. A variety of ruthenium catalysts can be employed, and the reaction proceeds via a π-allylruthenium intermediate. ulisboa.pt
Iodine-Catalyzed Synthesis: Molecular iodine has been used as a catalyst for the allylic alkylation of thiols with allylic alcohols. usfq.edu.ec This reaction is operationally simple and can be performed at room temperature, making it an environmentally friendly option. The proposed mechanism involves the activation of the allylic alcohol by iodine.
Solvent-Free and Microwave-Assisted Synthesis: To further enhance the green credentials of the synthesis, solvent-free approaches, often in combination with microwave irradiation, have been developed for the synthesis of allylic thioethers from allylic alcohols and thiols. researchgate.netusfq.edu.ecthieme-connect.com These methods can significantly reduce reaction times and minimize waste, offering a sustainable alternative to traditional solvent-based heating.
Other Catalytic Systems: Other metal catalysts, such as those based on tin, have also been reported to facilitate the reaction between allylic alcohols and thiols. thieme-connect.comnih.gov These catalytic systems provide alternative routes that may offer different selectivities or efficiencies depending on the specific substrates. Additionally, photoredox catalysis in combination with thiol organocatalysis has emerged as a powerful tool for allylic C-H functionalization, which could potentially be adapted for the direct synthesis from cyclohexene.
Photocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, often proceeding through the generation of thiyl radicals under mild conditions. beilstein-journals.orgrsc.org One plausible photocatalytic route to this compound involves the anti-Markovnikov addition of a thiolating agent to a suitable cyclohexene precursor.
A general mechanism for a photocatalyzed thiol-ene reaction involves the excitation of a photocatalyst by visible light, followed by a single electron transfer (SET) from a thiol to the excited photocatalyst. This generates a thiyl radical, which then adds to an alkene to form a carbon-centered radical intermediate. Subsequent hydrogen atom transfer (HAT) yields the final thioether product and regenerates the catalyst. beilstein-journals.org
In a potential synthesis of this compound, a related strategy could involve the direct allylic C(sp³)–H thiolation of cyclohexene. This process, mediated by a photoredox catalyst, could utilize a disulfide as the thiol source. The mechanism would likely involve the in situ generation of a thiyl radical, which acts as a hydrogen atom transfer (HAT) reagent to selectively cleave the allylic C–H bond of cyclohexene, followed by C–S bond formation. nih.gov
Table 1: Key Features of Potential Photocatalytic Syntheses
| Parameter | Description |
| Catalyst | Ruthenium or Iridium complexes (e.g., [Ru(bpy)₃]²⁺, Ir(ppy)₃), Organic Dyes (e.g., Eosin Y, Rose Bengal) beilstein-journals.org |
| Light Source | Household fluorescent lamps, Blue LEDs nih.govresearchgate.net |
| Thiol Source | Thiourea, Disulfides, or direct use of H₂S with a suitable precursor nih.gov |
| Advantages | Mild reaction conditions, high functional group tolerance, use of inexpensive and readily available light sources. researchgate.net |
Detailed research findings have demonstrated the viability of photocatalytic thiol-ene reactions on a variety of alkene substrates, including cyclic olefins. For instance, the use of phenylglyoxylic acid as an organophotocatalyst has been shown to be effective for the addition of thiols to olefins with high efficiency. researchgate.net While a direct synthesis of this compound using this method has not been explicitly reported, the existing literature strongly supports its feasibility.
Metal-Organic Framework (MOF) Catalysis
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. acs.org Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive candidates for heterogeneous catalysis. researchgate.netnih.gov
The application of MOFs in thiol synthesis has been demonstrated, particularly in the formation of aryl thiols and their derivatives. For example, the copper-based MOF, MOF-199 (also known as HKUST-1), has been successfully employed as a catalyst for the one-pot synthesis of thiols from aryl halides and thiourea. mdpi.com This suggests the potential for MOF-catalyzed conversion of a functionalized cyclohexene precursor, such as (cyclohex-1-en-1-yl)methyl halide, to the desired thiol.
The catalytic activity of MOFs in such a reaction would likely stem from the Lewis acidic metal centers within the framework, which can activate the substrate and facilitate nucleophilic substitution by a sulfur source. The porous nature of the MOF could also offer shape and size selectivity, potentially leading to higher product yields and purities. nih.gov
Table 2: Potential MOF-Catalyzed Synthesis of this compound
| Catalyst | Precursor | Sulfur Source | Potential Advantages |
| Cu-MOF (e.g., MOF-199) | (Cyclohex-1-en-1-yl)methyl halide | Thiourea or NaSH | Heterogeneous catalysis, catalyst recyclability, high porosity. mdpi.comlidsen.com |
| Zr-MOF (e.g., UiO-66) | (Cyclohex-1-en-1-yl)methanol | H₂S | High thermal and chemical stability. |
While direct evidence for the MOF-catalyzed synthesis of this compound is not available, the established catalytic activity of MOFs in C-S bond formation reactions provides a strong foundation for future research in this area.
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. uni-giessen.de For the synthesis of this compound, organocatalytic approaches could involve the activation of either the cyclohexene precursor or the thiolating agent.
One relevant strategy is the organocatalytic Michael addition of thiols to α,β-unsaturated systems. bohrium.com While not directly applicable to the synthesis of this compound from cyclohexene, this principle could be applied to a precursor such as 1-formylcyclohexene. An organocatalyst could activate the enal for nucleophilic attack by a sulfur nucleophile.
A more direct approach could involve the synergistic combination of organocatalysis and photoredox catalysis, as mentioned in the photocatalysis section. In such a system, a thiol can act as an organocatalyst to generate an allylic radical from cyclohexene, which then couples with a suitable partner. nih.gov This highlights the blurring lines between these catalytic fields and the potential for innovative, hybrid approaches.
Table 3: Potential Organocatalytic Pathways
| Catalyst Type | Reaction Type | Key Intermediates |
| Amine-based (e.g., Proline) | Michael Addition | Enamine/Iminium ion |
| Thiol-based | Allylic Functionalization | Thiyl radical, Allylic radical |
The development of organocatalytic methods for the direct functionalization of unactivated alkenes is a rapidly advancing field, and future research may yield a direct and efficient organocatalytic route to this compound.
Stereoselective Synthesis Considerations
The synthesis of this compound from a prochiral or chiral precursor raises the possibility of stereoisomers. The cyclohexene ring contains a stereocenter at the C1 position if a substituent is present, and the double bond can also lead to geometric isomers in more complex derivatives. Therefore, controlling the stereochemical outcome of the synthesis is a critical consideration.
The conversion of a chiral (cyclohex-1-en-1-yl)methanol to the corresponding thiol, for instance via a Mitsunobu reaction with a thiolating agent, would likely proceed with inversion of configuration at the stereocenter. The stereochemistry of the starting alcohol would therefore dictate the stereochemistry of the final thiol product.
In photocatalytic or organocatalytic reactions that proceed through radical intermediates, achieving high stereoselectivity can be challenging. However, the use of chiral catalysts or auxiliaries can, in some cases, induce asymmetry and lead to the preferential formation of one enantiomer.
Recent advances in the stereoselective synthesis of highly functionalized cyclohexenes, for example through strong-acid-mediated endocyclic C-C bond cleavage of monocyclopropanated cyclopentadienes, demonstrate the ability to generate six-membered carbocycles with high stereocontrol. While not a direct synthesis of the target thiol, the resulting functionalized cyclohexenes could serve as chiral precursors for its synthesis.
Ultimately, the choice of synthetic methodology will depend on the desired stereochemical purity of the final product. For applications where a specific stereoisomer is required, a stereoselective synthesis starting from a chiral pool material or employing an asymmetric catalyst would be necessary.
Chemical Reactivity and Reaction Mechanisms of Cyclohexen 1 Ylmethanethiol
Transformations of the Thiol Functional Group
The thiol group is the primary site of reactivity in many reactions involving Cyclohexen-1-ylmethanethiol. Its ability to undergo oxidation and participate in addition reactions is central to its chemical behavior.
Oxidation Reactions (e.g., Disulfide Formation)
The thiol group of this compound is susceptible to oxidation. Under mild oxidizing conditions, it can readily form a disulfide, bis(cyclohexen-1-ylmethyl) disulfide. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide. The formation of disulfides is a common reaction for thiols and is relevant in various chemical and biological contexts.
Visible-light-promoted, catalyst-free conditions have also been demonstrated for the self-coupling of thiols to form disulfides. This method is considered a green chemistry approach as it avoids the use of toxic metal catalysts and often proceeds in an ambient atmosphere. acs.org For instance, the self-coupling of thiophenol to 1,2-diphenyldisulfane has been achieved with high yields using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) under blue LED light irradiation. acs.org While this specific example does not involve this compound, the underlying principles of thiol oxidation are broadly applicable.
| Reactant | Product | Reagents/Conditions |
| This compound | bis(cyclohexen-1-ylmethyl) disulfide | Mild oxidizing agents (e.g., H2O2) |
| Thiophenol | 1,2-diphenyldisulfane | DABCO, blue LED light, air atmosphere |
Thiol-Ene Reactions and Additions
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a double bond (ene). wikipedia.orgrsc.org This reaction can proceed via two primary mechanisms: a radical addition or a Michael addition. wikipedia.org
In the context of this compound, the thiol group can react with various alkenes. The radical-initiated pathway typically results in an anti-Markovnikov addition product. wikipedia.orgencyclopedia.pub This process can be initiated by light, heat, or radical initiators, which generate a thiyl radical. This radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain reaction. wikipedia.org
The thiol-ene reaction is considered a "click" chemistry reaction due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgrsc.org These characteristics make it a valuable tool in polymer and materials synthesis. rsc.orgresearchgate.net Intramolecular versions of the thiol-ene reaction can also be utilized to synthesize cyclic and macrocyclic structures. wikipedia.org
Reactions Involving the Cyclohexene (B86901) Moiety
The cyclohexene ring in this compound provides a second site for chemical reactivity, primarily through addition reactions to the carbon-carbon double bond.
Electrophilic Additions
The double bond in the cyclohexene ring is susceptible to attack by electrophiles. For example, in the presence of a strong acid like sulfuric acid, an electrophilic addition reaction can occur. chemguide.co.uk The electrophile (a proton from the acid) adds to one of the carbon atoms of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (the conjugate base of the acid) to give the final addition product. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation.
2-Cyclohexen-1-one, a related compound, is a versatile electrophile that participates in various addition reactions, including conjugate additions of organocopper nucleophiles and Michael reactions with enol silanes. sigmaaldrich.com This highlights the general reactivity of the cyclohexene scaffold towards nucleophilic attack following initial electrophilic activation.
Cycloaddition Reactions (e.g., Diels-Alder Relevance for Cyclohexene Scaffolds)
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). wikipedia.orgtaylorandfrancis.com While this compound itself would act as the dienophile, the cyclohexene scaffold is a common structural motif found in the products of Diels-Alder reactions. wikipedia.orgmdpi.comrsc.org
The reactivity of cycloalkenes as dienophiles in Diels-Alder reactions is influenced by ring strain. acs.org Generally, the energy required to distort the cycloalkene into the transition state geometry increases with ring size, which can affect the activation barrier of the reaction. acs.org The Diels-Alder reaction is highly valued for its ability to create complex cyclic molecules with excellent stereochemical control and has been widely applied in the total synthesis of natural products. mdpi.comrsc.org
Coupling and Cross-Coupling Reactions
While specific examples of coupling reactions involving this compound are not extensively documented in the provided search results, the functional groups present suggest potential for participation in such transformations. For instance, the thiol group could potentially undergo coupling reactions to form thioethers.
More broadly, transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For example, the Suzuki coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to α-iodo-2-cyclohexen-1-one to introduce aryl substituents. orgsyn.org This demonstrates the utility of coupling reactions for functionalizing the cyclohexene ring. The development of methods for sp3-sp3 bond formation, though challenging, can be achieved using nickel-catalyzed cross-coupling of alkyl halides with organozinc reagents. science.gov
Furthermore, multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step. researchgate.netresearchgate.net While no specific MCRs involving this compound were found, the reactive nature of its functional groups suggests its potential as a building block in such convergent synthetic strategies.
Thiol-Olefin Coupling Mechanisms
The thiol-ene coupling reaction is a well-established method for forming carbon-sulfur bonds and proceeds via a free-radical chain mechanism. illinois.edu This reaction is known for its efficiency, high yields, and tolerance to various functional groups. illinois.edu The process is typically initiated by the formation of a sulfenyl radical from the thiol, either through photolysis or in the presence of a radical initiator. illinois.edu This radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. illinois.edu The reaction propagates through a chain transfer step where the carbon radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new sulfenyl radical to continue the cycle. illinois.edudiva-portal.org
Kinetic studies on similar systems, such as the reaction of d-limonene with thiols, have shown that the reactivity of the double bond is influenced by its substitution pattern. For instance, external vinylidene bonds react significantly faster than internal, more substituted double bonds. rsc.org This difference in reactivity is attributed to steric hindrance and the relative stability of the resulting carbon radical intermediates. rsc.org
Self- and Cross-Coupling of Thiols
Thiols can undergo self-coupling to form disulfides, a reaction that can be promoted by visible light in the presence of a base and an ambient atmosphere. acs.orgnih.gov This process is often initiated by the deprotonation of the thiol by a base, followed by oxidation to a thiol radical. nih.gov These radicals can then couple to form the disulfide bond. nih.gov Studies have shown high yields for the self-coupling of various aryl and alkyl thiols under these conditions. acs.orgnih.gov
Cross-coupling reactions between different thiols are also possible, leading to the formation of unsymmetrical disulfides. nih.gov Furthermore, palladium-catalyzed cross-coupling of thiols with aryl electrophiles provides a reliable route to aryl thioethers. nih.gov Modern methods utilize monophosphine ligands, which have been shown to be more effective than the traditionally used chelating bisphosphine ligands, allowing for milder reaction conditions. nih.gov Nickel-catalyzed reductive cross-coupling reactions between organic iodides and thiosulfonates also offer a practical method for synthesizing unsymmetrical thioethers with good functional group tolerance. hznu.edu.cn
Radical Mediated Processes
Radical-mediated processes are central to the reactivity of this compound. The formation of a thiyl radical (RS•) is often the initial step in many of its reactions. This can be achieved through various methods, including photo-initiation or reaction with other radical species. diva-portal.orgnih.gov
Once formed, the thiyl radical can participate in several reaction pathways. In thiol-ene coupling, it adds across a carbon-carbon double bond. diva-portal.org The regioselectivity of this addition is typically anti-Markovnikov, which is explained by the formation of the more stable carbon radical intermediate. illinois.edu
The generation of radicals can also be facilitated by the decomposition of radical initiators. For example, dimethyl 2,2'-azobis(2-methylpropionate) can generate radicals under weak UV light, which can then initiate the thiol-ene reaction. nih.gov The involvement of radical intermediates in these processes has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Mechanistic Investigations
Electron Donor-Acceptor (EDA) Complex Formation
The formation of electron donor-acceptor (EDA) complexes is a key mechanistic feature in many reactions involving thiols and related compounds. beilstein-journals.org An EDA complex is a weak, reversible aggregate formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org This complex can absorb light, often in the visible region, leading to an excited state that facilitates single-electron transfer (SET) to generate radical ions. beilstein-journals.orgnih.gov
In the context of thiol chemistry, the disulfide can act as a precursor to the EDA complex. For instance, a disulfide can form an EDA complex with an alkene, and upon photo-initiation, this complex can lead to the formation of β-hydroxysulfides. acs.orgnih.gov This pathway avoids some of the drawbacks of the direct reaction between a thiol and an alkene. acs.org The formation of EDA complexes offers a sustainable and catalyst-free approach to initiating radical reactions under mild conditions. beilstein-journals.orgrsc.org
The ability to form an EDA complex is influenced by the electronic properties of the donor and acceptor. Aromatic units on the disulfide fragment, for example, can support the formation of the EDA complex. acs.orgnih.gov
Thiol-Oxygen Co-oxidation (TOCO) Pathways
The thiol-oxygen co-oxidation (TOCO) pathway is another important reaction mechanism, particularly for the synthesis of β-hydroxysulfides from thiols and olefins. acs.orgnih.gov This process involves the reaction of thiols with molecular oxygen, which can lead to the formation of thiyl radicals. researchgate.net These radicals can then react with olefins. However, the TOCO pathway can suffer from drawbacks such as the need for a large excess of thiol, potential side reactions like thiol-ene clicking, and low regioselectivity and yield. acs.org
Mechanistic studies suggest that the oxidation of thiols by molecular oxygen can be catalyzed by transition metal impurities. researchgate.net The rate of this self-oxidation can be influenced by pH and the nature of the metal catalyst. researchgate.net
Computational Mechanistic Studies
While specific computational studies on this compound were not found, computational methods are widely used to investigate the mechanisms of related reactions. For instance, in the study of the thiol-ene reaction involving d-limonene, kinetic modeling and simulation were used to estimate rate coefficients and to understand the selectivity observed for the different double bonds. rsc.org These studies can provide insights into the reaction mechanism, including the identification of rate-limiting steps and the relative energies of intermediates. rsc.org
Derivatives and Analogues of Cyclohexen 1 Ylmethanethiol
Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives of cyclohexen-1-ylmethanethiol can be achieved through various established synthetic routes that target either the thiol group or the cyclohexene (B86901) moiety.
The thiol group is particularly amenable to a range of reactions. For instance, it can undergo S-alkylation with various alkyl halides to yield thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of the alkylating agent allows for the introduction of a wide array of functional groups, such as esters, amides, or other rings.
Another common transformation of the thiol group is its oxidation. Mild oxidizing agents can convert the thiol to a disulfide, while stronger oxidizing agents can lead to the formation of sulfonic acids. These oxidized derivatives exhibit significantly different chemical and physical properties compared to the parent thiol.
The cyclohexene ring also offers opportunities for functionalization. The double bond can undergo various addition reactions, such as hydrogenation to yield the corresponding saturated cyclohexane (B81311) derivative. Halogenation reactions with agents like bromine or chlorine can introduce halogen atoms across the double bond, which can then serve as handles for further synthetic manipulations. Epoxidation of the double bond, followed by ring-opening reactions, provides another pathway to a variety of functionalized derivatives.
Structural Modifications for Tuned Properties
Structural modifications of this compound are undertaken to systematically alter its properties, such as volatility, polarity, and chemical reactivity. These modifications are key to tailoring the molecule for specific applications.
One of the primary strategies for tuning the properties of this compound is to modify the length and branching of the carbon chain attached to the sulfur atom. Increasing the chain length generally leads to a decrease in volatility and an increase in lipophilicity. The introduction of branching can have more complex effects on the molecule's physical properties.
The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can significantly increase the polarity and water solubility of the resulting derivatives. These groups can be introduced through the functionalization of the cyclohexene ring or by using appropriately functionalized alkylating agents in reactions with the thiol group.
A summary of potential structural modifications and their effects on the properties of this compound is presented in the table below.
| Modification Site | Type of Modification | Potential Effect on Properties |
| Thiol Group | S-Alkylation | Introduction of various functional groups, altering polarity and lipophilicity. |
| Thiol Group | Oxidation (to disulfide or sulfonic acid) | Increased polarity, altered chemical reactivity. |
| Cyclohexene Ring | Hydrogenation | Removal of unsaturation, increased conformational flexibility. |
| Cyclohexene Ring | Halogenation/Epoxidation | Introduction of reactive handles for further functionalization. |
| Side Chain | Chain Elongation/Branching | Decreased volatility, increased lipophilicity. |
| Overall Structure | Introduction of Polar Groups (-OH, -COOH, -NH2) | Increased polarity and water solubility. |
| Overall Structure | Incorporation into Rigid Systems | Constrained conformation, altered molecular shape. |
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies (Excluding Biological Activity)
The synthesis of analogues of this compound is a critical component of structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecule contribute to its chemical and physical properties, excluding any biological activity.
In the context of flavor chemistry, for example, SAR studies might explore how modifications to the this compound structure affect its odor profile. Analogues with variations in the position of the double bond within the cyclohexene ring, or with different substituents on the ring, can be synthesized and their sensory properties evaluated. For instance, moving the double bond from the 1-position to the 2- or 3-position could significantly alter the molecule's aroma.
Similarly, the replacement of the sulfur atom with other heteroatoms, such as oxygen or nitrogen, would produce ether or amine analogues, respectively. Comparing the properties of these analogues to the parent thiol can provide valuable insights into the role of the sulfur atom.
The table below outlines a hypothetical SAR study on this compound, focusing on non-biological activities.
| Analogue | Structural Modification | Investigated Property |
| Cyclohex-2-en-1-ylmethanethiol | Isomeric double bond position | Odor Profile |
| Cyclohexylmethanethiol | Saturated cyclohexane ring | Volatility, Odor Profile |
| 1-(Cyclohexen-1-yl)ethanethiol | Methyl group on the methylene (B1212753) bridge | Steric effects on chemical reactivity |
| Cyclohexen-1-ylmethanol | Replacement of -SH with -OH | Polarity, Hydrogen bonding capacity |
| (Cyclohexen-1-ylmethyl)disulfide | Oxidation of the thiol group | Thermal stability |
Through the systematic synthesis and evaluation of such analogues, a comprehensive understanding of the structure-property relationships of this compound can be developed. This knowledge is crucial for the rational design of new molecules with desired characteristics for various applications.
Applications in Advanced Organic Synthesis
Cyclohexen-1-ylmethanethiol as a Synthetic Intermediate
There is a notable absence of specific literature detailing the use of this compound as a synthetic intermediate. Generally, compounds with similar structural motifs, such as cyclohexanethiol, serve as precursors in the synthesis of biologically active molecules. acgpubs.org The thiol group (-SH) is a versatile functional group that can undergo various transformations, including alkylation, oxidation, and addition to unsaturated systems. The cyclohexene (B86901) moiety provides a scaffold that can be further functionalized, for instance, through reactions at the double bond. However, specific examples and detailed research findings for this compound are not documented in the reviewed sources.
Building Block in Complex Molecule Construction
The role of this compound as a building block in the construction of complex molecules is not well-documented. The combination of a reactive thiol and a cyclohexene ring suggests potential for its use in assembling more elaborate molecular architectures. For instance, the thiol could act as a nucleophile in various coupling reactions, while the alkene could participate in cycloadditions or other carbon-carbon bond-forming reactions. Despite this potential, specific examples of its incorporation into natural product synthesis or other complex targets have not been identified in the available literature.
Reagent in Catalytic Transformations
Information regarding the application of this compound as a reagent in catalytic transformations is also scarce. Thiols can sometimes act as ligands for metal catalysts or participate in organocatalytic cycles. For example, the thiol-ene reaction, which involves the addition of a thiol to an alkene, can be initiated by light or a radical initiator and is a powerful tool in synthesis. mdpi.commdpi.comnih.gov However, there are no specific reports of this compound being used in this or other catalytic contexts.
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Studies (e.g., HREELS, FTIR, Raman)
Direct experimental data from High-Resolution Electron Energy Loss Spectroscopy (HREELS), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy for Cyclohexen-1-ylmethanethiol are not extensively reported in the reviewed literature. However, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups: the cyclohexene (B86901) ring and the methanethiol (B179389) group.
FTIR and Raman Spectroscopy: The vibrational spectra of this compound would be characterized by the following key absorptions:
S-H Stretch: A weak but sharp absorption band for the thiol group is expected in the FTIR spectrum around 2550 cm⁻¹. rsc.org
C=C Stretch: The cyclohexene ring should exhibit a characteristic C=C stretching vibration in the range of 1650-1680 cm⁻¹.
C-S Stretch: The carbon-sulfur stretching vibration typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. rsc.org
C-H Stretches: Vibrations corresponding to the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the ring and methylene (B1212753) group would be observed. The vinylic C-H stretch appears above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.
CH₂ Bending: The scissoring and rocking modes of the methylene groups in the cyclohexene ring and the methanethiol side chain would be present in the 1400-1470 cm⁻¹ region.
In Raman spectroscopy, the S-H and C-S stretching vibrations are often more readily observable than in FTIR. docbrown.info For instance, studies on thiolated gold nanoparticles have utilized Raman spectroscopy to explore vibrational characteristics. olemiss.edu The C-S-H bending mode (βCSH) is another diagnostic feature, typically appearing around 850-900 cm⁻¹ for various thiols. rsc.org
HREELS: High-Resolution Electron Energy Loss Spectroscopy is a surface-sensitive technique primarily used to study the vibrational modes of molecules adsorbed on surfaces. While no specific HREELS data for this compound has been found, its application to self-assembled monolayers of this compound would be expected to reveal information about the orientation and bonding of the molecule to a substrate.
Mass Spectrometry Techniques (e.g., GC-MS/MS for Volatile Analysis)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of volatile sulfur compounds. nih.gov These techniques are crucial in flavor and fragrance analysis, where thiols like this compound and its derivatives can be important aroma contributors. acs.org
Mass spectrometry-based methods have been developed for the rapid detection of thiol-containing natural products. nih.gov Furthermore, advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) have been employed to identify numerous sulfur compounds in complex aromas, such as that of roast beef. acs.org
Table 1: GC-MS Data for an Analogous Compound: α,α,4-trimethyl-3-cyclohexene-1-methanethiol
| Property | Value |
| Molecular Formula | C₁₀H₁₈S |
| Molecular Weight | 170.315 g/mol |
| CAS Registry Number | 71159-90-5 |
| Source | NIST Mass Spectrometry Data Center |
This data is for an analogous compound and is provided for illustrative purposes.
Chromatographic Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation and quantification of this compound from various matrices.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile thiols. The choice of column and detector is critical for achieving good separation and sensitivity. For sulfur compounds, a sulfur-selective detector such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can be used in conjunction with a mass spectrometer to enhance identification and quantification, especially for trace amounts in complex samples like gasoline or food products. acs.orgnih.gov The retention behavior of this compound on different GC columns would depend on its volatility and polarity.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed for the analysis of thiols, particularly for less volatile derivatives or when derivatization is used to enhance detection. Reversed-phase HPLC with UV or mass spectrometric detection is a common approach. For instance, HPLC-MS/MS methods have been developed for the analysis of thiol-containing precursors in wine. While less common for simple volatile thiols, HPLC can be a valuable tool, especially in the analysis of reaction mixtures or for purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the allylic protons, the protons of the methylene groups in the ring, and the protons of the methanethiol side chain.
Vinylic Proton: A signal in the range of 5.5-6.0 ppm.
Allylic Protons: Signals around 2.0-2.5 ppm.
Ring Methylene Protons: A complex multiplet in the region of 1.5-2.0 ppm.
Methanethiol Protons (CH₂-SH): A doublet around 2.5-3.0 ppm, coupled to the thiol proton.
Thiol Proton (SH): A triplet in the range of 1.0-2.0 ppm, though its position can be variable and it may be broadened due to exchange.
Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum would show distinct signals for the different carbon environments in the molecule.
Vinylic Carbons: Signals in the range of 120-140 ppm.
Allylic and Ring Carbons: Signals in the aliphatic region, typically between 20-40 ppm.
Methanethiol Carbon (CH₂-SH): A signal expected around 25-35 ppm.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (C=CH) | 5.5 - 6.0 | Multiplet |
| ¹H (CH₂-C=C) | 2.0 - 2.5 | Multiplet |
| ¹H (Ring CH₂) | 1.5 - 2.0 | Multiplet |
| ¹H (CH₂-SH) | 2.5 - 3.0 | Doublet |
| ¹H (SH) | 1.0 - 2.0 | Triplet |
| ¹³C (C=C) | 120 - 140 | |
| ¹³C (Ring CH₂) | 20 - 40 | |
| ¹³C (CH₂-SH) | 25 - 35 |
These are predicted values based on analogous structures and are subject to experimental verification.
Surface-Sensitive Spectroscopic Techniques (e.g., XPS, EELS for Self-Assembled Monolayers)
The study of self-assembled monolayers (SAMs) of thiols on metal surfaces is a significant area of research, with applications in nanoscience and technology. nih.govsigmaaldrich.comnorthwestern.eduharvard.edu While specific data for this compound is not available, the behavior of alkanethiols on surfaces like gold has been extensively studied using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS).
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface. For a SAM of this compound on a gold substrate, XPS would be used to confirm the presence of sulfur and to study the nature of the gold-sulfur bond.
S 2p: The binding energy of the S 2p core level is indicative of the chemical state of the sulfur atom. For thiols chemisorbed on gold, the S 2p₃/₂ peak is typically observed around 162 eV, corresponding to a thiolate species (Au-S-R). acs.org Unbound thiol or disulfide species would appear at higher binding energies (163.5-164 eV). acs.org
Au 4f: Changes in the Au 4f core level spectrum can provide information about the interaction between the gold substrate and the thiol monolayer. acs.org
C 1s: The C 1s spectrum would show components corresponding to the different carbon environments in the cyclohexene ring and the methanethiol group.
Electron Energy Loss Spectroscopy (EELS): EELS, when performed in a scanning transmission electron microscope (STEM), can provide vibrational and electronic information at high spatial resolution. For a SAM, EELS could potentially be used to probe the electronic structure and vibrational modes of the adsorbed molecules, although this would be a challenging experiment for this specific compound.
Table 3: Expected XPS Binding Energies for a this compound SAM on Gold
| Core Level | Expected Binding Energy (eV) | Species |
| S 2p₃/₂ | ~162 | Bound Thiolate |
| Au 4f₇/₂ | ~84.0 | Gold Substrate |
| C 1s | ~285 | Aliphatic/Vinylic Carbon |
| N/A | No specific EELS or HREELS data is currently available in the reviewed literature for this compound. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. rsc.org Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for a wide range of chemical systems, including organosulfur compounds. researchgate.netmit.edu
DFT calculations are employed to determine a variety of molecular properties. By solving approximations of the Schrödinger equation, researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. plos.org For sulfur-containing molecules, specific basis sets and functionals are often required to achieve high accuracy. researchgate.net For instance, functionals like M06-2X have been shown to perform well for calculating the properties of thiols. researchgate.net These calculations are essential for understanding the structure-activity relationships and reactivity of complex thiols. researchgate.net The investigation of organic sulfur compounds in various chemical environments, such as on the surface of nanomaterials or in coal, also relies heavily on DFT to elucidate adsorption behaviors and reaction mechanisms. nih.govrsc.org
| Calculated Property | Description | Typical Application |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy three-dimensional arrangement of atoms, providing bond lengths and angles. | Structural analysis, input for further calculations. |
| Vibrational Frequencies | Frequencies of molecular vibrations, used to predict infrared (IR) spectra and confirm stationary points. | Characterization of molecules, confirmation of minima and transition states. |
| Electronic Energy | The total energy of the molecule's electrons, used to calculate reaction energies and stabilities. | Thermodynamic predictions, reaction mechanism analysis. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals, key to understanding reactivity. | Predicting sites of electrophilic and nucleophilic attack. |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Understanding electrostatic interactions and reaction sites. |
Molecular Modeling and Simulation Studies
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation studies are used to explore the dynamic behavior of molecules over time. nih.gov These simulations, often based on molecular mechanics (MM), are crucial for understanding the conformational flexibility and intermolecular interactions of molecules like Cyclohexen-1-ylmethanethiol. harvard.edu
Molecular dynamics (MD) simulations use force fields to approximate the potential energy of a system, allowing for the simulation of molecular motion and interactions in larger systems and over longer timescales than are feasible with quantum methods. acs.org Force fields such as the Generalized Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) are parameterized to reproduce experimental and quantum mechanical data for a wide range of organic molecules. acs.org For this compound, simulations could reveal the preferred conformations of the cyclohexene (B86901) ring and the orientation of the methanethiol (B179389) substituent, as well as how the molecule interacts with solvents or other molecules. harvard.eduresearchgate.net
| Force Field | Primary Application Area | Key Features |
|---|---|---|
| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (Proteins, Nucleic Acids) | Well-established, with many parameter sets available. GAFF is its extension for general organic molecules. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules | Widely used in academic and pharmaceutical research, highly versatile. |
| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids, proteins | Specifically parameterized to reproduce properties of liquids, good for solvation studies. |
| MMFF (Merck Molecular Force Field) | General organic and drug-like molecules | Designed for broad applicability in computational drug design. |
Thermochemical Properties Prediction (e.g., Enthalpies of Formation)
The prediction of thermochemical properties, particularly the standard enthalpy of formation (ΔfH°), is a critical application of computational chemistry for assessing the stability and energy content of a compound. mdpi.commdpi.com Accurate ΔfH° values are essential for chemical process design and for understanding reaction thermodynamics. nih.gov
| Property | Phase | Value (kJ/mol) | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -38.6 ± 0.7 | nist.gov |
| Gas | -5.3 ± 0.8 | nist.gov |
Reaction Pathway and Transition State Analysis
Understanding how a chemical reaction occurs, its mechanism, and its rate is central to chemistry. Computational methods are indispensable for mapping out reaction pathways and identifying the high-energy transition states that control reaction kinetics. rsc.org
A reaction pathway connects reactants to products via a series of intermediate structures on a potential energy surface. The highest point of energy along the minimum energy path is the transition state (TS), an unstable configuration with partial bonds that cannot be isolated experimentally. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. wikipedia.org DFT calculations are routinely used to locate the geometry of transition states and compute their energies. acs.orgaip.org For this compound, this type of analysis could be applied to predict the outcomes of reactions such as the thiol-ene reaction, where the thiol group adds across a double bond. wikipedia.orgtaylorandfrancis.comencyclopedia.pub Such studies would clarify the reaction's regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity by comparing the activation energies of different possible pathways. acs.orgresearchgate.netrowansci.com The principles of transition state analysis are well-established from studies on related systems, such as E2 elimination reactions in cyclohexane (B81311) derivatives, which depend critically on the specific stereochemical arrangement of atoms in the transition state. libretexts.org
| Objective | Computational Approach | Information Gained |
|---|---|---|
| Identify Reactants, Products, and Intermediates | Geometry optimization to find energy minima on the potential energy surface. | Structures and relative stabilities of all stable species in a reaction. |
| Locate Transition States (TS) | Specialized search algorithms (e.g., QST2/3, Nudged Elastic Band) to find saddle points. | Structure of the "point of no return," understanding the geometry of bond-making/breaking. |
| Calculate Activation Energy (ΔG‡) | Energy difference between the transition state and reactants, including zero-point and thermal corrections. | Prediction of reaction rates and kinetic feasibility. |
| Map the Reaction Coordinate | Intrinsic Reaction Coordinate (IRC) calculations starting from the TS. | Confirmation that a transition state correctly connects the desired reactants and products. |
Natural Occurrence and Isolation
Isolation and Purification Techniques
Due to the lack of identification in natural sources, there are no published methods specifically describing the isolation and purification of Cyclohexen-1-ylmethanethiol from a natural matrix.
Role in Flavor and Aroma Chemistry
Identification as a Key Aroma Compound
While not as ubiquitously recognized as some other thiols, the identification of compounds like Cyclohexen-1-ylmethanethiol is crucial for understanding the complete aroma profiles of various natural and processed products. Thiols, as a class, are known for their potent, often pungent, odors and are key contributors to the scent of numerous foods and beverages. For instance, furan-2-ylmethanethiol is a well-known key odorant in roasted coffee, contributing its characteristic coffee-like aroma at very low concentrations. nih.gov Similarly, 1-p-Menthene-8-thiol is famous for its role in the aroma of grapefruit juice, where it has an extremely low odor threshold. researchgate.net The presence of the thiol (-SH) group in this compound suggests its potential to be a significant, low-threshold aroma contributor in any product where it is present.
Structure-Odor Relationships
The relationship between a molecule's structure and its perceived odor is a fundamental concept in aroma chemistry. For thiols, specific structural features heavily influence their scent profile.
Studies on analogous compounds provide insight into how structural modifications can alter odor perception. For example, in research on furan-2-ylmethanethiol and its derivatives, several key findings were established:
Position of the Functional Group: Moving the mercapto group on the ring can maintain the general aroma character but often leads to an increase in the odor threshold. nih.gov
Side Chain Length: Elongating the carbon chain separating the thiol group from the ring structure typically results in a loss of the original characteristic aroma and an increase in the odor threshold. nih.gov
Ring System: Replacing one ring system with another (e.g., a furan (B31954) ring with a thiophene (B33073) ring) may not significantly alter the odor properties for some compounds, but can lead to novel scents in others. nih.gov
These principles suggest that the specific arrangement of the double bond in the cyclohexene (B86901) ring and the single-carbon linker to the thiol group in this compound are critical to its unique odor profile compared to other cyclic thiols.
Table 1: Structural Comparisons of Key Aroma Thiols
| Compound Name | Key Structural Features | Common Associated Aroma |
|---|---|---|
| Furan-2-ylmethanethiol | Furan ring, methanethiol (B179389) group | Roasted coffee nih.gov |
| 1-p-Menthene-8-thiol | p-Menthene structure, thiol group | Grapefruit researchgate.net |
| Phenylmethanethiol | Benzene ring, methanethiol group | Aromatic |
Impact on Sensory Perception
Unpleasant or intense odors can trigger negative physiological and psychological responses. alberta.ca The perception of sulfur compounds like this compound can be highly concentration-dependent, ranging from a defining, positive characteristic at trace levels to an off-putting note at higher concentrations. The human olfactory system is capable of differentiating between a vast number of odors, including those with very similar structures, through a process of creating a unique "odour map" in the brain for each combination of olfactory receptor signals. alberta.ca Therefore, the sensory impact of this compound is a result of this complex neural encoding.
Analytical Strategies for Aroma Profiling
Identifying and quantifying volatile aroma compounds like this compound requires sophisticated analytical techniques. The goal of aroma profiling is to create a chemical fingerprint of a substance's volatile components.
A common approach combines gas chromatography (GC) for separation with a detector. For aroma analysis, Gas Chromatography-Olfactometry (GC-O) is particularly powerful, as it allows analysts to smell the separated compounds as they exit the GC column, directly linking a specific scent to a chemical component. This is often paired with Mass Spectrometry (MS) for definitive identification.
In recent years, sensor array technologies, often called "electronic noses," have become popular. alberta.cautexas.edu These devices use an array of semi-selective chemical sensors that generate a unique pattern or "fingerprint" for each analyte or complex mixture of aromas. utexas.edu The large datasets produced by these arrays are then analyzed using advanced statistical and machine learning methods to differentiate between samples. mdpi.comutexas.edu
Table 2: Common Chemometric Methods for Aroma Data Analysis
| Method | Abbreviation | Description |
|---|---|---|
| Principal Component Analysis | PCA | A dimensionality-reduction technique that transforms a large set of variables into a smaller set of "principal components" that still contain most of the information. utexas.edu |
| Linear Discriminant Analysis | LDA | A supervised classification method that finds a linear combination of features that characterizes or separates two or more classes of objects or events. utexas.edu |
| Hierarchical Cluster Analysis | HCA | A method of cluster analysis which seeks to build a hierarchy of clusters. utexas.edu |
These analytical strategies are essential for detecting the presence of this compound, determining its concentration, and understanding its contribution to a complete aroma profile.
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying cyclohexen-1-ylmethanethiol to ensure reproducibility?
To optimize synthesis, systematically vary reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) while monitoring yield via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Purification should involve distillation or column chromatography, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). For reproducibility, document all steps exhaustively, including solvent drying protocols and catalyst activation methods, adhering to guidelines for experimental detail in scientific manuscripts .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- NMR spectroscopy : Assign peaks for the thiol (-SH) and cyclohexene protons, referencing coupling constants to confirm stereochemistry.
- GC-MS : Validate molecular weight and fragmentation patterns, using retention indices from NIST databases for cross-comparison .
- FT-IR : Identify vibrational modes of the thiol group (2500–2600 cm⁻¹) and cyclohexene C=C (1650–1600 cm⁻¹).
- Elemental analysis : Verify purity by matching experimental and theoretical C/H/S ratios.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- In case of exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes and seek medical attention .
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thiol group.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔrH° or vaporization enthalpy) for this compound?
Contradictions often arise from measurement techniques (e.g., calorimetry vs. GC-derived values) or impurities. To address this:
- Replicate experiments using standardized conditions (e.g., NIST-recommended protocols) .
- Compare computational enthalpy values (DFT or ab initio) with experimental data to identify systematic errors .
- Publish full datasets, including raw instrument outputs and calibration curves, in supplementary materials .
Table 1: Example Thermodynamic Data Comparison
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| ΔrH° (gas phase) | -208 kJ/mol | GC-Eqk | |
| ΔvapH° | 45.2 kJ/mol | Calorimetry |
Q. What computational strategies are effective for modeling this compound’s reactivity in organometallic catalysis?
- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps.
- Validate against experimental kinetics (e.g., Eyring plots) to refine activation energy predictions .
- Incorporate solvent effects via polarizable continuum models (PCM) for accurate free-energy calculations.
Q. How can degradation products of this compound be systematically identified under oxidative conditions?
- Employ LC-MS/MS to track oxidation intermediates (e.g., disulfides or sulfonic acids).
- Use isotope labeling (e.g., ³⁴S) to distinguish between degradation pathways .
- Cross-reference fragmentation patterns with databases like PubChem or ChemIDplus .
Methodological Best Practices
- Data reproducibility : Follow IUPAC guidelines for reporting uncertainties in physical measurements .
- Conflict resolution : Apply triangulation by combining experimental, computational, and literature data to validate findings .
- Ethical reporting : Disclose all conflicts of interest and cite primary literature to avoid redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
